N-(3-acetamidophenyl)-2-(methylamino)acetamide

Description

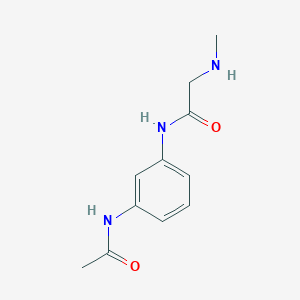

N-(3-Acetamidophenyl)-2-(methylamino)acetamide is a substituted acetamide derivative featuring a 3-acetamidophenyl group linked to a methylaminoacetamide moiety.

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-(methylamino)acetamide |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)13-9-4-3-5-10(6-9)14-11(16)7-12-2/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

MIEMKTAZFBVZCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(methylamino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-acetamidophenol with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

N-(3-acetamidophenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure is defined by two key regions:

- Aryl domain : A 3-acetamidophenyl group, providing hydrogen-bonding capacity via the acetamide substituent.

Key structural analogs and their differences :

Pharmacological Activity Comparison

Anticancer Activity

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) : Showed remarkable activity against HCT-116, MCF-7, and PC-3 cancer cells (IC₅₀ < 10 µM) .

Inference : The target compound’s 3-acetamidophenyl group may confer cytotoxicity comparable to compound 2 , but the absence of electron-withdrawing groups (e.g., sulfonyl in ) could limit its potency against specific cancer cell lines.

Anti-Inflammatory Activity

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Exhibited superior activity to Diclofenac in carrageenan-induced edema models .

- N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide: No direct anti-inflammatory data, but chloro and methylphenoxy groups are associated with COX-2 inhibition in related compounds .

Physicochemical Properties

Biological Activity

N-(3-acetamidophenyl)-2-(methylamino)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications across various fields, supported by relevant data and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The compound features an acetamidophenyl group linked to a methylaminoacetamide structure, enhancing its solubility and reactivity in biological systems. Its unique combination of functional groups contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may modulate enzyme activity, potentially affecting various biochemical pathways. The exact mechanisms are under investigation, but interactions with molecular targets are crucial for understanding its pharmacological profile.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that this compound holds promise as a therapeutic agent for treating infections.

Anti-inflammatory and Analgesic Effects

The compound is also being evaluated for its anti-inflammatory and analgesic properties. Initial research indicates that it may inhibit inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation. Further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, researchers found that it exhibited potent activity against several bacterial strains. The compound's effectiveness was measured through MIC determinations, confirming its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of the compound in vitro. Researchers observed that this compound inhibited key inflammatory markers, suggesting its utility in managing inflammatory diseases.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| N-(3-acetamidophenyl)-3-methylbenzamide | Similar acetamido group | Moderate antibacterial activity |

| N-(3-acetamidophenyl)cyclopropanecarboxamide | Cyclopropane substitution | Potential anti-cancer effects |

| N-(3-acetamidophenyl)-N’-(3-phenylpropyl)ethanediamide | Extended alkyl chain | Enhanced analgesic properties |

These comparisons highlight the unique attributes of this compound, particularly its strong antimicrobial properties relative to others.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-acetamidophenyl)-2-(methylamino)acetamide, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the phenylacetamide backbone. Key steps include condensation reactions between 3-acetamidoaniline and methylamino-acetic acid derivatives under reflux conditions (e.g., THF or DMF as solvents, 60–80°C). Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) are critical for amide bond formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the acetamidophenyl and methylamino moieties, with characteristic peaks at δ 2.1 ppm (acetamide CH₃) and δ 2.8 ppm (N–CH₃). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., m/z 265.12 [M+H]⁺). FTIR analysis validates functional groups (e.g., C=O stretch at 1650–1680 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer : Standard assays include:

- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC₅₀ values using ELISA) .

- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK293 or HepG2) to determine CC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound for scale-up studies?

- Methodological Answer : Yield optimization requires:

- Catalyst screening : Test alternatives to DCC, such as EDCI/HOAt, to reduce side reactions.

- Solvent selection : Replace DMF with acetonitrile to improve reaction kinetics.

- Flow chemistry : Continuous flow reactors (residence time: 20–30 min) enhance reproducibility and reduce purification steps .

Q. What computational methods predict the compound’s biological targets and binding mechanisms?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with inflammatory targets (e.g., COX-2 or NF-κB). Prioritize poses with ΔG < −7 kcal/mol.

- DFT calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to identify reactive sites (e.g., acetamide oxygen as a hydrogen bond acceptor) .

Q. How should researchers address contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Orthogonal assays : Validate anti-inflammatory activity using both ELISA (protein level) and qPCR (mRNA level).

- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to rule out assay artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Functional group replacement : Synthesize analogs with fluorophenyl or pyridinyl substituents to evaluate electronic effects.

- Bioisosteric substitution : Replace the methylamino group with cyclopropylamine to test steric impacts on binding .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

- Rodent models : Use carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) for anti-inflammatory studies.

- Pharmacokinetic parameters : Measure Cₘₐₓ, Tₘₐₓ, and half-life via LC-MS/MS analysis of plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.